(5-Methoxy-1-methyl-1H-indol-2-yl)methanol
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Overview
Description
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a methanol group at the 2-position of the indole ring. Indoles are known for their biological activity and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyindole with formaldehyde and a reducing agent can yield this compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The methoxy and methyl groups on the indole ring can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-1H-indol-2-yl)methylamine: Similar structure but with an amine group instead of a methanol group.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains an acetic acid group linked to the indole ring.
Uniqueness
(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 2-position and the methoxy group at the 5-position can enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5-methoxy-1-methylindol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-6,13H,7H2,1-2H3 |
InChI Key |
NYJBOURKACHGSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1CO |
Origin of Product |
United States |
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